molecular formula C14H17NO4 B141799 N-Boc-indoline-7-carboxylic acid CAS No. 143262-20-8

N-Boc-indoline-7-carboxylic acid

Cat. No.: B141799
CAS No.: 143262-20-8
M. Wt: 263.29 g/mol
InChI Key: SUAMIYWLXFROHE-UHFFFAOYSA-N
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Description

N-Boc-indoline-7-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Utility in Synthesis and Chemical Modifications

N-Boc-indoline-7-carboxylic acid is extensively employed in the synthesis and modification of chemical compounds. It is particularly used in the preparation of heterocycles, such as indolin-2-yl-heterocycles, by cyclization of building blocks like carboxamide and β-hydroxy amide, starting from N-Boc-indoline-2-carboxylic acid. This process is crucial for producing compounds with potential cardioprotective efficacies (Lee, Yi, & Yoo, 2004). Moreover, this compound is involved in the development of a novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, indicating its versatility in chemical synthesis (Umehara, Ueda, & Tokuyama, 2016).

2. Catalytic Deprotection

The compound is also significant in the field of catalytic deprotection. A method for the deprotection of N-Boc groups with silica gel in refluxing toluene has been reported, demonstrating the compound's utility in mild and selective reagent reactions, achieving high yields within short reaction times (Min, 2007).

3. Iridium-Catalyzed Amination

This compound is also used in iridium-catalyzed regioselective C-7 amination of indolines with organic azides. This method is advantageous for its convenience and applicability to a wide range of substrates, showcasing the compound's role in facilitating efficient and versatile synthetic routes (Shin & Chang, 2014).

4. Electrochemical Dearomative Dicarboxylation

In the realm of electrochemistry, the compound finds application in the dearomative dicarboxylation of stable heteroaromatics using CO2. This process is valuable for producing synthetically useful dicarboxylic acids, which can be employed as intermediates for biologically active molecules such as natural products and drug leads (You et al., 2022).

5. Multifunctional Extractant in Phase Separation

This compound also serves as a multifunctional extractant in phase separation. It demonstrates the ability to trigger reversible phase separation in mixtures of miscible organic solvent and water, highlighting its potential in fields requiring efficient and reversible methods for extraction and separation (Tao, Adler-Abramovich, & Gazit, 2015).

Mechanism of Action

Safety and Hazards

N-Boc-indoline-7-carboxylic acid may cause an allergic skin reaction and is very toxic to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and release to the environment .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAMIYWLXFROHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143262-20-8
Record name N-Boc-indoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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